1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride
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Overview
Description
1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride is a chemical compound known for its unique spirocyclic structure, which includes a sulfonyl chloride functional group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in synthetic chemistry .
Preparation Methods
The synthesis of 1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride typically involves the reaction of 1,4-Dioxaspiro[4.5]decane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include amines, alcohols, thiols, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride has several scientific research applications:
Synthetic Chemistry: It serves as a versatile intermediate in the synthesis of various spirocyclic compounds and derivatives.
Biological Studies: The compound’s unique structure makes it a candidate for studying potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially leading to its biological effects. The specific molecular targets and pathways involved depend on the context of its use in biological studies .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride can be compared with other sulfonyl chloride-containing compounds, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in similar substitution reactions.
Benzenesulfonyl chloride: Another sulfonyl chloride compound with a different aromatic structure, used in the synthesis of sulfonamides and other derivatives.
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties compared to simpler sulfonyl chlorides .
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO4S/c9-14(10,11)7-1-3-8(4-2-7)12-5-6-13-8/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVGMYFOZBPBCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1S(=O)(=O)Cl)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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